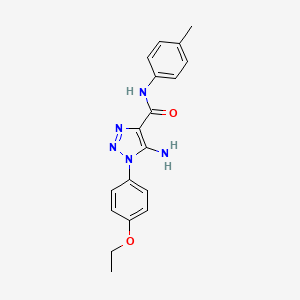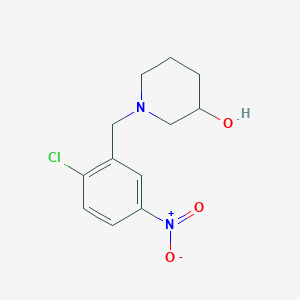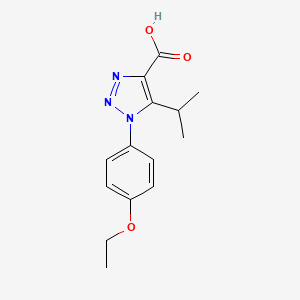
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained considerable attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of triazole derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits a range of biochemical and physiological effects. For example, the compound has been found to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide for lab experiments is its diverse biological activities. This makes it a valuable tool for studying various cellular processes and developing new therapeutic agents. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors need to be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for research on 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new therapeutic agents based on the compound's biological activities. For example, the compound has been found to exhibit promising anticancer activity, and further studies are needed to explore its potential as a cancer treatment. Another area of interest is the development of new diagnostic tools based on the compound's ability to selectively bind to cancer cells. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields of medicine.
Synthesis Methods
The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a multi-step process that involves the use of various chemical reagents. The first step involves the reaction of 4-ethoxyphenyl isocyanate with 4-methylphenylhydrazine to form 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with ammonia to form 5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. The compound has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
properties
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-15-10-8-14(9-11-15)23-17(19)16(21-22-23)18(24)20-13-6-4-12(2)5-7-13/h4-11H,3,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUIIACTFJMHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2'-fluoro-2-biphenylyl)carbonyl]-N-(2-methoxyethyl)-1-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5085161.png)
![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B5085172.png)
![1-(tert-butylamino)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5085180.png)


![2-(4-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5085206.png)


![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5085237.png)
![2-(5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5085244.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5085251.png)
![4-[(3-chlorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5085264.png)

![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)